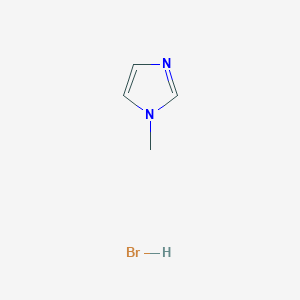

1-Methylimidazolium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylimidazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.BrH/c1-6-3-2-5-4-6;/h2-4H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKUTCYPKPJYFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101023-58-9 | |

| Record name | 1H-Imidazole, 1-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101023-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylimidazole hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101023589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylimidazole Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLIMIDAZOLE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH9N0SJ73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 1 Methylimidazolium Bromide

Direct Alkylation Protocols for N-Alkylation of 1-Methylimidazole (B24206) with Bromoalkanes

The quaternization of 1-methylimidazole with a suitable bromoalkane is the most direct and widely employed method for synthesizing 1-alkyl-3-methylimidazolium bromides. This reaction is a classic example of a Menshutkin reaction, where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium (B1175870) salt.

Conventional Thermal Reflux Synthesis Approaches

Traditional synthesis of 1-alkyl-3-methylimidazolium bromides often involves heating a mixture of 1-methylimidazole and a bromoalkane, sometimes in the presence of a solvent. For instance, the synthesis of 1-methyl-3-butylimidazolium bromide can be achieved by reacting 1-methylimidazole with butyl bromide in acetonitrile (B52724), followed by refluxing and stirring for 48 hours to maximize the product yield. nih.gov After the reaction, the solvent is typically removed under reduced pressure, and the resulting product is washed and dried. nih.gov This method, while effective, can require long reaction times. nih.govresearchgate.net

A solvent-free approach is also common, where equimolar amounts of 1-methylimidazole and the bromoalkane are heated together. For example, reacting 1-methylimidazole with 1-bromobutane (B133212) at temperatures between 60–80°C for 24–48 hours is a standard procedure. In some cases, higher temperatures, such as 110°C for 22 hours under a nitrogen atmosphere, are used in solvent-free batch syntheses. Another example is the synthesis of 1,3-bis(3-methylimidazolium-1-yl) propane (B168953) di(bromide), which is prepared by mixing 1,3-dibromopropane (B121459) with 1-methylimidazole and keeping the mixture at room temperature for 48 hours. wiley-vch.de

The following table summarizes various conventional thermal reflux synthesis approaches for different 1-alkyl-3-methylimidazolium bromides:

| Product | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Methyl-3-butylimidazolium bromide | 1-Methylimidazole, Butyl bromide | Acetonitrile | Reflux | 48 | 92 |

| 1-Butyl-3-methylimidazolium bromide | 1-Methylimidazole, 1-Bromobutane | Ethyl acetate (B1210297) | 60-80 | 24-48 | - |

| 1-Butyl-3-methylimidazolium bromide | 1-Methylimidazole, 1-Bromobutane | None | 110 | 22 | - |

| 1-Propyl-3-methylimidazolium bromide | 1-Methylimidazole, 1-Bromopropane | None | 90 | 1 | - |

| 1-(3-Aminopropyl)-3-methylimidazolium bromide | 1-Methylimidazole, 3-Bromopropylamine (B98683) hydrobromide | Anhydrous ethanol (B145695) | 80 | 24 | - |

Microwave-Assisted Synthesis Techniques

To overcome the long reaction times associated with conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. aip.orgresearchgate.net This technique significantly reduces reaction times, often from hours to minutes, while maintaining high product yields. asianpubs.orgasianpubs.org

For example, the synthesis of 1-butyl-3-methylimidazolium bromide, 1-propyl-3-methylimidazolium bromide, and 1-hexyl-3-methylimidazolium (B1224943) bromide from 1-methylimidazole and the corresponding bromoalkane can be achieved with yields exceeding 90% in just 10-20 minutes under microwave irradiation. asianpubs.orgasianpubs.org The optimal conditions for these syntheses were found to be a 1:1.1 molar ratio of 1-methylimidazole to the organic halide, a reaction temperature of 70-80°C, and a reaction time of 10-20 minutes. asianpubs.org In another instance, a newer imidazolium (B1220033) salt was synthesized by reacting 1-methyl imidazole (B134444) and 2-bromo-1-(naphthalen-2-yl)ethanone in dry acetonitrile under microwave irradiation for approximately 3 minutes. bhu.ac.in

The table below provides an overview of microwave-assisted synthesis of various 1-alkyl-3-methylimidazolium bromides:

| Product | Reactants | Mole Ratio (1-methylimidazole:bromoalkane) | Temperature (°C) | Time (min) | Yield (%) |

| 1-Butyl-3-methylimidazolium bromide | 1-Methylimidazole, 1-Bromobutane | 1:1.1 | 80 | 20 | >90 |

| 1-Propyl-3-methylimidazolium bromide | 1-Methylimidazole, 1-Bromopropane | 1:1.1 | 80 | 20 | >90 |

| 1-Hexyl-3-methylimidazolium bromide | 1-Methylimidazole, 1-Bromohexane | 1:1.1 | 70 | 10 | >90 |

| 1-Decyl-3-methylimidazolium (B1227720) bromide | 1-Methylimidazole, 1-Bromodecane | - | - | - | - |

| 1-Dodecyl-3-methylimidazolium (B1224283) bromide | 1-Methylimidazole, 1-Bromododecane | - | - | - | - |

| 3-(2-(3,4-dihydronaphthalen-2-yl)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide | 1-Methyl imidazole, 2-bromo-1-(naphthalen-2-yl)ethanone | - | - | 3 | - |

Ultrasound-Assisted Solvent-Free Synthesis

Ultrasound irradiation offers another green and efficient method for the synthesis of 1-alkyl-3-methylimidazolium halides. acs.org This technique promotes the reaction through acoustic cavitation, leading to shorter reaction times and high yields, often without the need for a solvent. acs.orgresearchgate.net The synthesis of various 1-alkyl-3-methylimidazolium halides, including bromides, has been successfully achieved by reacting 1-methylimidazole with alkyl halides under solvent-free conditions using ultrasound. acs.org This method is noted for its efficiency and for being an environmentally friendlier approach compared to traditional methods that may require large amounts of solvents. researchgate.netrsc.org

Optimization of Reaction Parameters in Synthesis

The efficiency and yield of the synthesis of 1-methylimidazolium (B8483265) bromide derivatives are highly dependent on several reaction parameters. Key factors that are often optimized include the molar ratio of reactants, reaction temperature, and reaction time.

For conventional heating methods, a slight excess of the bromoalkane is often used. For example, a 1:1.1 molar ratio of 1-methylimidazole to bromoalkane is common. asianpubs.orgasianpubs.org Temperature and time are also critical; for instance, in the synthesis of 1-butyl-3-methylimidazolium bromide, refluxing at 80-85°C for 12-48 hours in acetonitrile is a reported condition. In solvent-free syntheses, temperatures can be higher, around 110°C for 22 hours.

In microwave-assisted synthesis, optimization of these parameters has led to significant reductions in reaction time. Crossed experiments have shown that for several 1-alkyl-3-methylimidazolium bromides, a molar ratio of 1:1.1 (1-methylimidazole to organic halide), a temperature of 80°C, and a reaction time of 20 minutes provide optimal results with yields over 90%. asianpubs.orgasianpubs.org Precise temperature control is crucial in microwave synthesis to prevent side reactions.

The choice of solvent can also play a role, although many modern methods aim for solvent-free conditions. When a solvent is used, its polarity and boiling point can influence the reaction rate and work-up procedure. Acetonitrile and ethyl acetate are commonly used solvents in these reactions.

Post-Synthesis Anion Metathesis and Functionalization Strategies

Following the primary synthesis of 1-methylimidazolium bromide, further chemical modifications can be performed. The most common of these is anion metathesis, which involves exchanging the bromide anion for a different counterion.

Exchange of Bromide Anion for Other Counterions

The bromide anion in 1-alkyl-3-methylimidazolium bromide can be readily exchanged for other anions, a process known as anion metathesis. This allows for the tuning of the physicochemical properties of the resulting ionic liquid. This exchange is typically achieved by reacting the bromide salt with a salt containing the desired anion, often in a suitable solvent. nih.gov

For example, 1-butyl-3-methylimidazolium bromide can be converted to 1-butyl-3-methylimidazolium methanesulfonate (B1217627) by reacting it with sodium methanesulfonate in methanol (B129727) at room temperature. nih.gov Similarly, reaction with hexafluorophosphoric acid can be used to replace the bromide with a hexafluorophosphate (B91526) anion. dcu.ie Another example involves the reaction of 1,3-bis [2-(3-methylimidazolium-1-yl)-ethyl] imidazolium tribromide with lithium trifluoromethanesulfonyl imidate to yield the corresponding tri(trifluoromethanesulfonyl imidate) salt. wiley-vch.de The choice of the new anion can significantly alter properties such as viscosity, solubility, and thermal stability.

Synthesis of Functionalized 1-Alkyl-3-Methylimidazolium Bromide Derivatives

The introduction of functional groups onto the 1-alkyl-3-methylimidazolium bromide framework is typically achieved through the quaternization of a substituted imidazole or by the reaction of 1-methylimidazole with a functionalized alkylating agent. These methods provide a basis for creating a diverse range of task-specific ionic liquids.

Amine-Functionalized Derivatives

The synthesis of amine-functionalized 1-alkyl-3-methylimidazolium bromides is a significant area of research, driven by the potential applications of these compounds in areas such as CO2 capture and as base catalysts. A common synthetic route involves the reaction of 1-methylimidazole with a haloalkylamine, such as 3-bromopropylamine hydrobromide.

In a typical procedure, 1-methylimidazole is reacted with 3-bromopropylamine hydrobromide in a suitable solvent, such as anhydrous ethanol. The reaction mixture is heated under reflux for an extended period, typically 20 to 25 hours, at temperatures ranging from 80 to 95°C. aip.org This nucleophilic substitution reaction results in the formation of the desired 1-(3-aminopropyl)-3-methylimidazolium bromide. rsc.orgaip.org Subsequent workup steps may involve the removal of the solvent, washing with an organic solvent like dichloromethane (B109758) or toluene (B28343) to remove impurities, and pH adjustment to deprotonate the amine group, yielding the final product. aip.org

Detailed research findings have demonstrated the successful synthesis of these amine-functionalized derivatives. For instance, the reaction of 1-methylimidazole with 3-bromopropylamine hydrobromide in anhydrous ethanol at 80°C for 24 hours under a nitrogen atmosphere has been reported to produce 1-(3-aminopropyl)-3-methylimidazolium bromide. rsc.org The structure and purity of the resulting compounds are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). The following table summarizes representative reaction conditions for the synthesis of amine-functionalized 1-alkyl-3-methylimidazolium bromide derivatives.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Product | Reference |

|---|---|---|---|---|---|---|

| 1-Methylimidazole | 3-Bromopropylamine hydrobromide | Anhydrous Ethanol | 80 | 24 | 1-(3-Aminopropyl)-3-methylimidazolium bromide | rsc.org |

| 1-Methylimidazole | 3-Bromopropylamine hydrobromide | Anhydrous Ethanol | 85-95 | 20-25 | 1-(3-Aminopropyl)-3-methylimidazolium bromide | aip.org |

| 1-Hexylimidazole | 3-Bromopropylamine hydrobromide | Anhydrous Ethanol | 80 | 24 | 1-(3-Aminopropyl)-3-hexylimidazolium bromide | rsc.org |

Sulfonic Acid-Functionalized Derivatives

The incorporation of sulfonic acid functionalities into the 1-alkyl-3-methylimidazolium bromide structure yields Brønsted acidic ionic liquids. These compounds have garnered significant interest for their utility as catalysts in various organic transformations. A prevalent synthetic strategy for these derivatives involves the reaction of 1-methylimidazole with a cyclic sulfate (B86663) ester, known as a sultone, such as 1,3-propanesultone or 1,4-butanesultone.

This reaction typically proceeds by the nucleophilic attack of the nitrogen atom in the 1-methylimidazole ring on the carbon atom of the sultone, leading to the opening of the sultone ring. This process results in the formation of a zwitterionic intermediate, specifically an imidazolium sulfonate. For example, reacting 1-methylimidazole with 1,3-propanesultone in a solvent like toluene at elevated temperatures (e.g., 60-110°C) for several hours yields 3-(1-imidazolyl)propane-1-sulfonate. rsc.orgrsc.org

To obtain the final sulfonic acid-functionalized ionic liquid with a bromide counter-ion, the zwitterionic intermediate is subsequently protonated with hydrobromic acid (HBr). This acidification step protonates the sulfonate group to a sulfonic acid group and introduces the bromide anion. Research has shown that the initial reaction to form the zwitterion can be carried out under various conditions. For instance, the reaction of 1-methylimidazole with 1,4-butane sultone in toluene at 60°C for 6 hours has been reported to produce the corresponding zwitterionic precursor. patsnap.com

The following interactive data table outlines the reaction conditions for the synthesis of the zwitterionic intermediates, which are precursors to the sulfonic acid-functionalized 1-alkyl-3-methylimidazolium bromides.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Product (Zwitterion) | Reference |

|---|---|---|---|---|---|---|

| 1-Methylimidazole | 1,3-Propanesultone | Toluene | 110 | 16 | 1-Methyl-3-(3-sulfopropyl)-imidazolium | rsc.org |

| 1-Methylimidazole | 1,4-Butanesultone | Toluene | 60 | 6 | 1-Methyl-3-(4-sulfobutyl)-imidazolium | patsnap.com |

| 1-Methylimidazole | 1,3-Propanesultone | Toluene | Reflux | 16 | 1-Methyl-3-(3-sulfopropyl)-imidazolium | rsc.org |

Advanced Spectroscopic and Structural Characterization Techniques in 1 Methylimidazolium Bromide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic and Anionic Structural Elucidation

NMR spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei, providing detailed information about molecular structure and dynamics. In the context of 1-Methylimidazolium (B8483265) Bromide, both ¹H and ¹³C NMR are crucial for characterizing the 1-methylimidazolium cation.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the 1-methylimidazolium cation. The chemical shifts (δ) of the protons are highly sensitive to their electronic environment, which is influenced by the aromatic imidazolium (B1220033) ring and the methyl group.

The most acidic proton is the one attached to the C2 carbon, located between the two nitrogen atoms of the imidazolium ring. This proton typically appears at the most downfield chemical shift due to the strong deshielding effect of the adjacent positively charged nitrogen atoms. The protons on the C4 and C5 carbons of the imidazolium ring also exhibit distinct chemical shifts, usually appearing as singlets or doublets depending on the solvent and temperature. The protons of the methyl group (N-CH₃) are found further upfield, as they are less influenced by the positive charge of the ring.

Studies have shown that the chemical shifts of the imidazolium ring protons are particularly sensitive to the nature of the anion and the solvent, indicating the significant role of hydrogen bonding and other intermolecular interactions. For instance, the interaction between the bromide anion and the C2-H proton can be observed through changes in its chemical shift.

Table 1: Representative ¹H NMR Chemical Shifts for the 1-Methylimidazolium Cation in Different Solvents

| Proton | Chemical Shift (δ, ppm) in CDCl₃ rsc.org | Chemical Shift (δ, ppm) in DMSO-d₆ wallonie.be |

| NCHN (C2-H) | 10.50 | 9.20 |

| NCH (C4-H/C5-H) | 7.65 | 7.75 |

| NCH (C4-H/C5-H) | 7.46 | 7.71 |

| N-CH₃ | 4.05 | 3.85 |

Note: The exact chemical shifts can vary depending on the concentration, temperature, and specific experimental conditions.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the 1-methylimidazolium cation. The chemical shifts of the carbon atoms are also influenced by their electronic environment.

The C2 carbon, being directly bonded to two nitrogen atoms, is the most deshielded and therefore appears at the most downfield chemical shift. The C4 and C5 carbons of the imidazolium ring resonate at intermediate chemical shifts, while the carbon of the methyl group is the most shielded and appears at the highest field.

The analysis of ¹³C NMR spectra, in conjunction with ¹H NMR data, allows for the unambiguous assignment of all carbon and proton signals, confirming the structure of the cation. wallonie.be Changes in the ¹³C chemical shifts can also provide information about cation-anion and cation-solvent interactions. nih.gov

Table 2: Typical ¹³C NMR Chemical Shifts for the 1-Methylimidazolium Cation

| Carbon | Approximate Chemical Shift (δ, ppm) researchgate.net |

| C2 | 136-138 |

| C4/C5 | 122-124 |

| N-CH₃ | 35-37 |

Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental parameters.

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to molecular structure, symmetry, and intermolecular forces, making them invaluable for studying ionic liquids like 1-Methylimidazolium Bromide.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different vibrational modes. wallonie.be

For the 1-methylimidazolium cation, characteristic IR bands are observed for the C-H stretching vibrations of the imidazolium ring and the methyl group, as well as for the C-N and C=C stretching vibrations within the ring. The positions and intensities of these bands can be influenced by the bromide anion through hydrogen bonding, particularly with the C-H groups of the imidazolium ring. wallonie.be

Table 3: Key FT-IR Vibrational Modes for 1-Alkyl-3-methylimidazolium Bromide

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3200-2800 | C-H stretching (alkyl and imidazole (B134444) ring) researchgate.net |

| 1600-1080 | Imidazolium ring C-N and C=C stretching researchgate.net |

| 690-590 | C-H bending (out-of-plane) researchgate.net |

High-Pressure Infrared and Raman Spectroscopic Studies on Rotational Isomerism and Hydrogen Bonding

The application of high pressure in conjunction with IR and Raman spectroscopy allows for the investigation of subtle structural changes, such as rotational isomerism and the strengthening or weakening of hydrogen bonds. nih.gov For imidazolium-based ionic liquids with longer alkyl chains, high-pressure studies have revealed the existence of different rotational conformers (e.g., gauche and anti) of the alkyl chain. nih.gov

In the case of this compound, while there is no long alkyl chain to exhibit such isomerism, high-pressure studies can provide valuable information on the compressibility of the C-H···Br hydrogen bonds. nih.gov As pressure increases, the interionic distances decrease, leading to shifts in the vibrational frequencies of the C-H groups involved in hydrogen bonding. These shifts can indicate changes in the strength and geometry of these crucial interactions. nih.gov Raman spectroscopy is particularly useful in these studies as it is sensitive to changes in polarizability, which are affected by molecular conformation and interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV and visible light. azooptics.com For this compound, the imidazolium ring is the primary chromophore.

The UV-Vis spectrum of this compound typically shows absorption bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic imidazolium ring. isroset.org The position and intensity of these absorption bands can be influenced by the solvent and by interactions with the bromide anion. isroset.orgacs.org For instance, the formation of specific ion pairs or aggregates can lead to shifts in the absorption maximum (λ_max), a phenomenon known as solvatochromism. These shifts can provide insights into the nature of the cation-anion and cation-solvent interactions in the ground and excited electronic states. mdpi.com While less structurally detailed than NMR or vibrational spectroscopy, UV-Vis spectroscopy offers a valuable perspective on the electronic structure and environment of the 1-methylimidazolium cation.

Mass Spectrometry Techniques (e.g., Electrospray MS) for Ionic Species Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and soft ionization technique extensively used for the characterization of ionic liquids (ILs) like this compound. It allows for the direct detection of the constituent cations and anions in the gas phase, providing unequivocal confirmation of the ionic species present. nih.govdtic.mil

In positive-ion ESI-MS, the primary species observed for this compound would be the 1-methylimidazolium cation ([C1mim]⁺). Due to the nature of ionic liquids, ESI-MS spectra often reveal the presence of ion clusters or aggregates. For imidazolium-based bromides, it is common to observe species of the general formula [Cation(anion)ₓ]⁺ or [(Cation)ₙ(Anion)ₙ₋₁]⁺. For instance, in the analysis of similar compounds like 1-butyl-3-methylimidazolium bromide ([C4mim]Br), a cluster ion corresponding to {[C4mim]2Br}+ has been identified. researchgate.net This indicates that even in the gas phase, strong ion-pairing and association persist.

Tandem mass spectrometry (MS/MS) provides further structural elucidation through controlled fragmentation of the parent ions. The fragmentation of the imidazolium core is a key area of investigation. For example, studies on 1-ethyl-3-methylimidazolium (B1214524) bromide ([C2mim]Br) show fragmentation pathways involving the loss of the ethyl group. nih.gov For this compound, fragmentation would likely proceed through pathways characteristic of the imidazolium ring itself, although specific fragmentation data for the [C1mim]⁺ cation is not extensively detailed in the reviewed literature.

The table below summarizes typical ionic species observed in the ESI-MS analysis of imidazolium-based bromide ionic liquids, extrapolated for this compound.

| Ionic Species | Formula | Description | Expected m/z for [C1mim]Br |

| Cation | [C1mim]⁺ | The parent 1-methylimidazolium cation. | 97.08 |

| Cation-Anion Cluster | {[C1mim]Br}H⁺ | A protonated ion pair. | 177.99 / 179.99 |

| Cation Dimer-Anion Cluster | {[C1mim]₂Br}⁺ | A cluster of two cations and one anion. | 275.07 / 277.07 |

Note: m/z values are calculated based on the most common isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br, ⁸¹Br) and will appear as isotopic pairs due to the natural abundance of bromine isotopes.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and ions in a solid, revealing bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. While the crystal structures of numerous substituted this compound derivatives have been resolved, a published crystal structure specifically for this compound ([C1mim]Br) has not been identified in the reviewed literature.

However, extensive crystallographic studies on closely related compounds provide significant insight into the expected structural features. The packing of these ionic liquids is generally governed by a combination of Coulombic forces and a network of hydrogen bonds between the imidazolium ring protons and the bromide anion. dtic.mil

For example, the crystal structure of 1-benzyl-3-methylimidazolium (B1249132) bromide reveals short contacts between the cation's C-H bonds and the bromide anion, indicating significant hydrogen bonding. nih.goviucr.orgiucr.org Similarly, studies on alkene- and alkyne-substituted methylimidazolium bromides show that the bromide anion forms multiple strong hydrogen bonds with hydrogen atoms on the imidazolium ring and the substituent groups, creating a complex three-dimensional network. dtic.mildtic.mil

The table below presents crystallographic data for several 1-substituted-3-methylimidazolium bromide compounds, illustrating the common structural parameters.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 1-Allyl-3-methylimidazolium (B1248449) bromide | Monoclinic | P2₁/c | a=8.53Å, b=11.13Å, c=9.32Å, β=106.3° | dtic.mil |

| 1-Propargyl-3-methylimidazolium bromide | Orthorhombic | Pca2₁ | a=15.19Å, b=9.26Å, c=11.85Å | dtic.mil |

| 1-Benzyl-3-methylimidazolium bromide | Orthorhombic | Pca2₁ | a=17.76Å, b=9.48Å, c=13.38Å | nih.goviucr.orgiucr.orgiucr.org |

| 1-Butyl-3-methylimidazolium bromide | Orthorhombic | P n a 2₁ | a=10.034Å, b=11.784Å, c=8.386Å | nih.gov |

| 1-Hexadecyl-3-methylimidazolium bromide monohydrate | Triclinic | P1 | a=7.97Å, b=8.02Å, c=20.47Å, α=89.9°, β=82.2°, γ=70.7° | nih.gov |

These structures consistently show the bromide anion being in close proximity to the acidic protons of the imidazolium ring, particularly the C2-H proton, highlighting the importance of hydrogen bonding in directing the crystal packing.

X-ray Photoelectron Spectroscopy (XPS) for Electrochemical Behavior of Anions

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms at an interface. In the context of this compound, in situ XPS is particularly valuable for probing the electrochemical behavior of the bromide anion at an electrode surface.

A detailed study on a solution of 1-ethyl-3-methylimidazolium bromide ([C2mim]Br) in 1-ethyl-3-methylimidazolium tetrafluoroborate (B81430) provides a clear model for the electrochemical processes involving the bromide anion. nih.gov By applying a positive potential to a carbon electrode, the electrooxidation of the bromide anion (Br⁻) can be monitored.

The research findings indicate that as the electrode potential is increased, the Br 3d XPS signal, initially corresponding to the Br⁻ anion, begins to change. At a potential of approximately +0.63 V, new peaks appear at higher binding energies. This change is attributed to the electrooxidation of the bromide anion to form the tribromide anion (Br₃⁻) and subsequently molecular bromine (Br₂). nih.gov

The key observations from the in situ XPS study are summarized in the table below.

| Electrode Potential | Observed Species (Br 3d XPS) | Binding Energy (BE) of Br 3d₅/₂ (eV) | Electrochemical Process |

| 0.03 V | Br⁻ | 67.3 | Stable bromide anion |

| ≥ 0.63 V | Br⁻, Br₃⁻, Br₂ | 67.3 (initial), 69.65 (new) | Start of Br⁻ electrooxidation |

| 1.23 V | Br₃⁻, Br₂ | 69.65 | Complete disappearance of initial Br⁻ signal |

Data adapted from a study on [C2mim]Br in [C2mim]BF₄. nih.gov

These results demonstrate that the bromide anion in an imidazolium ionic liquid environment is electrochemically active and undergoes oxidation at moderately positive potentials. The XPS data provides direct evidence for the transformation of the anion's chemical state at the electrode-electrolyte interface, a critical aspect for applications in electrochemistry, such as in batteries or supercapacitors. nih.govnih.gov

Computational and Theoretical Investigations of 1 Methylimidazolium Bromide Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure, reaction energetics, and non-covalent interactions within 1-methylimidazolium (B8483265) bromide systems. These studies have been instrumental in elucidating the fundamental aspects of its formation and intermolecular behavior.

Elucidation of Reaction Mechanisms and Transition States

The synthesis of 1-alkyl-3-methylimidazolium halides, including 1-methylimidazolium bromide, typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction between 1-methylimidazole (B24206) and an alkyl halide. DFT calculations have been pivotal in mapping out the reaction pathways and characterizing the transition states involved in this process.

Studies on the reaction of 1-methylimidazole with various alkyl halides have revealed two primary competing mechanisms, often referred to as Path A and Path B. pku.edu.cn In Path A, the halide ion forms a hydrogen bond with the C2-H of the imidazolium (B1220033) ring, while in Path B, the interaction is with the C5-H. pku.edu.cn Computational analyses consistently show that the activation energies for reactions proceeding through the transition state associated with Path A (TS1) are lower than those for Path B (TS2), indicating that Path A is the more kinetically favorable route. pku.edu.cn This preference is attributed to the significant role of hydrogen bonding with the more acidic C2-H proton, which stabilizes the transition state. pku.edu.cnresearchgate.net

For the analogous reaction leading to 1-ethyl-3-methylimidazolium (B1214524) bromide, DFT calculations at the B3LYP/6-31++G**//B3LYP/6-31G* level of theory have identified first-order saddle points for the transition states, confirmed by the presence of a single imaginary frequency in vibrational analysis. pku.edu.cn The thermal decomposition of 1-ethyl-3-methylimidazolium bromide has also been studied using DFT, with calculations supporting an SN2 mechanism for the reverse reaction, where the bromide ion attacks the methyl or ethyl group of the cation. dtic.mil The calculated activation barriers for these decomposition pathways are in good agreement with experimental findings. dtic.mil

Table 1: Calculated Activation Energies for the Synthesis of Alkylimidazolium Bromides via Different Transition States pku.edu.cn

| Reactants | Transition State | Activation Energy (kJ/mol) |

| 1-methylimidazole + Ethyl bromide | TS1-C (Path A) | Lower |

| 1-methylimidazole + Ethyl bromide | TS2-C (Path B) | Higher |

| 1-methylimidazole + Butyl bromide | TS1-D (Path A) | Lower |

| 1-methylimidazole + Butyl bromide | TS2-D (Path B) | Higher |

Note: This table illustrates the general trend observed in DFT studies, where Path A is energetically favored over Path B. Specific energy values can vary based on the computational method and basis set used.

Analysis of Hydrogen Bonding Interactions

Hydrogen bonding is a critical factor influencing the structure, stability, and properties of imidazolium-based ionic liquids. DFT calculations have provided detailed insights into the nature and strength of these interactions in this compound systems. The primary hydrogen bond donor is the imidazolium cation, particularly the hydrogen atom at the C2 position, which is the most acidic. nih.gov

DFT studies on 1-decyl-3-methylimidazolium (B1227720) bromide have shown that the Br-···H-C2+ hydrogen bond is the most significant interaction between the cation and anion. nih.gov The geometry of the ion pair is optimized to maximize this interaction. In the gas phase, DFT calculations for 1-butyl-3-methylimidazolium bromide reveal a single, strong hydrogen bond between the bromide anion and the C2-H of the imidazolium ring. researchgate.net This is a common feature for imidazolium halides with single-atom anions. researchgate.net

The strength of these hydrogen bonds can be influenced by the surrounding environment. For instance, in the presence of a solvent, the solvation shell around the bromide anion can modulate the strength of the H2···Br- bond. nih.gov Computational studies on related systems have also highlighted the presence of weaker hydrogen bonds involving the hydrogen atoms at the C4 and C5 positions of the imidazolium ring. pku.edu.cn

Quantum Chemically Derived Charge Distributions and Their Impact on Simulations

The accuracy of molecular dynamics simulations heavily relies on the quality of the force field used, particularly the partial atomic charges. Quantum chemical calculations are instrumental in deriving realistic charge distributions that account for the electronic structure of the ions.

For the closely related ionic liquid, 1-n-butyl-3-methylimidazolium bromide, studies have shown that different methods of deriving charges from quantum chemistry calculations can lead to significantly different charge distributions, especially within the imidazolium ring. acs.org These variations in charge sets have a profound impact on the simulated structural and dynamic properties. acs.org For example, a particular quantum-chemically derived charge set might accurately reproduce structural properties like radial distribution functions, while another set might better capture dynamic properties such as diffusion coefficients. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful means to investigate the collective behavior and time-dependent properties of this compound at the atomic level. These simulations offer insights into the liquid structure, ion dynamics, and phase transitions.

Investigation of Ion Cages and Dynamical Heterogeneity

In the liquid state, ions are not randomly distributed but exhibit a certain degree of local ordering. An important concept in this context is the "ion cage," which refers to the shell of counter-ions surrounding a central ion. MD simulations of 1-n-butyl-3-methylimidazolium bromide have been used to study the structure and dynamics of these ion cages. acs.org

The simulations reveal that the dynamics within the ionic liquid are heterogeneous, meaning that not all ions move at the same rate. acs.org This dynamical heterogeneity can be characterized by different time domains for various motions. The fastest dynamics are typically associated with the continuous rearrangement of hydrogen bonds and nearest-neighbor ion pairs. acs.org On a slightly slower timescale, the movement of the alkyl chain occurs. The distortion of the ion cage, involving the departure of a counter-ion from the first solvation shell, and the movement of the imidazolium ring happen on an even longer timescale. acs.org The slowest dynamics correspond to the translational displacement of the ions, which is responsible for mass transport. acs.org

The persistence of these ion cages and the nature of the dynamical heterogeneity are strongly influenced by the intermolecular forces, which are in turn dependent on the charge distribution used in the simulation. acs.org

Simulation of Solid-Liquid Transitions and Melting Behavior

Understanding the melting behavior of ionic liquids is crucial for their application. MD simulations have been employed to study the solid-liquid transition of imidazolium-based bromides. Due to the slow dynamics of these systems, direct simulation of melting can be challenging and often leads to significant superheating of the crystal. nih.govaip.org

To overcome this, various simulation techniques have been developed, such as the void-nucleation method, where defects are intentionally introduced into the crystal structure to facilitate melting. acs.org For the analogous compound, 1-ethyl-3-methyl imidazolium bromide, MD simulations using the void-nucleation method have predicted a melting point that is in reasonable agreement with experimental values. mdpi.com The melting transition is identified by monitoring abrupt changes in properties like potential energy, density, and the diffusion coefficient as a function of temperature. mdpi.com

The flexibility of the alkyl chain on the imidazolium cation has also been shown to play a role in the melting behavior of ionic liquids. aip.org MD simulations on related systems have demonstrated that the conformational freedom of the alkyl chain can impact both the enthalpy and entropy of melting. aip.org While specific MD studies on the melting of this compound are not as prevalent, the findings from these closely related systems provide valuable insights into the factors governing its solid-liquid phase transition.

Analysis of Intermolecular Interactions (Hydrogen Bonding, van der Waals, Electrostatic)

The behavior of 1-alkyl-3-methylimidazolium bromide ionic liquids is governed by a complex interplay of intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic forces. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been instrumental in dissecting these interactions.

Quantum chemical computations on 1-ethyl-3-methylimidazolium bromide ([Emin][Br]) reveal that in the neat ionic liquid, the imidazolium cation's C-H moieties form short contacts with three bromide anions, while two additional bromide anions are positioned above and below the imidazolium ring. nih.gov Structural and spectroscopic analyses have interpreted the short contacts, CH···Br⁻ and CH···OH₂ (in aqueous solutions), as hydrogen bonds of comparable strength. nih.gov The enthalpies for these liquid-state hydrogen bonds are estimated to be around 1.4 kcal·mol⁻¹. nih.govresearchgate.net In the gas phase, this value increases significantly to 5.6 kcal·mol⁻¹. nih.govresearchgate.net

Molecular dynamics simulations show that van der Waals interactions between the alkyl tails of the cations are a primary driver for the formation of aggregates in aqueous solutions of 1-alkyl-3-methylimidazolium bromides. rsc.org The interactions between the ionic liquid and co-solvents are also understood at a molecular level through simulations, which can quantify hydrogen bonding, van der Waals forces, and electrostatic interactions. dntb.gov.uachemicalpapers.com For instance, in studies of 1-hexyl-3-methylimidazolium (B1224943) bromide with methylparaben in water, radial distribution functions derived from MD simulations help to elucidate these microscopic interactions. dntb.gov.uachemicalpapers.com DFT calculations on systems containing 1-alkyl-3-methylimidazolium bromide and thymine (B56734) have shown that stacking interactions between the thymine and the cation are accompanied by weaker hydrogen bonds, which are less favorable than those formed with the bromide anion. mdpi.com

Diffusion Coefficient Calculations and Molar Conductivity Prediction

Transport properties such as diffusion coefficients and molar conductivity are critical for understanding the applicability of ionic liquids in various technologies. Molecular dynamics simulations are a key tool for predicting these properties.

MD simulations on aqueous solutions of 1-n-alkyl-3-methylimidazolium bromide ([Cnmim][Br]) have shown that cation diffusion decreases as the length of the alkyl chain increases. rsc.org This is partly attributed to the formation of aggregates. rsc.org The bromide anions, being partially associated with the cations, exhibit a similar trend in diffusion behavior. rsc.org

For systems like 1-hexyl-3-methylimidazolium bromide in mixtures with methylparaben and water, diffusion coefficients can be obtained from MD simulations. dntb.gov.uachemicalpapers.com These calculated diffusion coefficients can then be used to predict the molar conductivity using the Nernst-Einstein equation, with results showing good agreement with experimental data. dntb.gov.uachemicalpapers.comfrontiersin.org A linear relationship is often observed between diffusion coefficients and molar conductivity, making molar conductivity a valuable parameter for constructing predictive models for transport properties. frontiersin.org In studies of various 1,3-methylethylimidazolium salts, increasing the anion size from halide to larger anions resulted in a slight increase in the cation diffusion coefficient, reflecting differences in viscosity. researchgate.net

Below is a table showing computationally derived transport properties for related imidazolium-based ionic liquids.

| Ionic Liquid | Property | Calculated Value | Temperature (K) | Method | Reference |

|---|---|---|---|---|---|

| [C4mim][DCA] | Diffusion Coefficient (Eu(III)) | ~10⁻⁷ cm²/s | 303 | Electrochemical | frontiersin.org |

| [C4mim][N(CN)2] | Conductivity | 10.09 mS/cm | 298 | Experimental | frontiersin.org |

| [HMIm]Br in Methylparaben/Water | Molar Conductivity | Agrees with experiment | 310.2 | MD Simulation / Nernst-Einstein | dntb.gov.uachemicalpapers.com |

Solvation Phenomena and Interactions with Co-solvents

The behavior of this compound in the presence of co-solvents is crucial for its application in various processes. Molecular dynamics simulations provide significant insights into solvation structures and interactions.

In aqueous solutions of 1-n-alkyl-3-methylimidazolium bromides, the cation distributions are inhomogeneous, and the degree of organization of the alkyl tails increases with chain length. rsc.org For instance, aqueous solutions of 1-ethyl-3-methylimidazolium bromide ([C2mim][Br]) remain isotropic even at high concentrations, whereas 1-butyl-3-methylimidazolium bromide ([C4mim][Br]) shows weak association into small clusters. rsc.org More definite, quasi-spherical aggregates are observed in solutions of 1-hexyl-3-methylimidazolium bromide ([C6mim][Br]) and 1-octyl-3-methylimidazolium bromide ([C8mim][Br]), with the alkyl tails forming the core and the imidazolium headgroups exposed to water. rsc.org The aggregation of 1-decyl-3-methylimidazolium bromide cations into small micellar structures has also been observed through MD simulations. nih.gov

The concept of "nanostructured solvation" describes how solutes are selectively solvated in the distinct polar and nonpolar nanoregions of the ionic liquid. nih.gov This has been observed in mixtures of ionic liquids with various molecular co-solvents. nih.gov The addition of co-solvents like dimethyl sulfoxide (B87167) (DMSO) is common, as it can dissolve various materials and its interactions with ionic liquids like 1-hexyl-2-methyl imidazolium bromide have been studied computationally. rsc.orgrsc.org These studies often analyze how the hydrophilic and hydrophobic groups of the co-solvent interact with the ions. rsc.orgrsc.org Thermodynamic models are used to understand the mixing effects and intermolecular interactions in ternary solutions, such as those containing amino acids, water, and 1-butyl-3-methylimidazolium bromide. acs.org

Ab Initio Calculations for Ionic Liquid Structure and Interaction Energies

Ab initio and Density Functional Theory (DFT) calculations are powerful methods for determining the geometric structures and interaction energies of ionic liquid ion pairs with high accuracy.

For 1-ethyl-3-methylimidazolium bromide, quantum chemical modeling has been used to reproduce vibrational spectroscopic features by simulating clusters, such as (EmimBr)₉. nih.govresearchgate.net These calculations help interpret experimental data and provide detailed structural information. nih.govresearchgate.net The enthalpy of bonding for liquid-state hydrogen bonds in this system has been estimated at approximately 1.4 kcal·mol⁻¹, which increases to 5.6 kcal·mol⁻¹ for gas-phase species. nih.govresearchgate.net

DFT studies on the interaction between 1-alkyl-3-methylimidazolium bromide and thymine have been used to optimize geometries and analyze electronic structures to understand the nature of the intermolecular interactions. mdpi.com Such studies have found a good linear relationship between binding energy values and the increasing number of ions in a cluster, indicating cooperativity in hydrogen bonding and π-π stacking interactions. mdpi.com Ab initio molecular dynamics simulations have also been employed to study the structure of related ionic liquids like 1-butyl-3-methylimidazolium iodide, revealing strong interactions between the anion and the C-H groups of the imidazolium ring. aip.org

The table below summarizes some calculated interaction energies for related imidazolium systems.

| System | Interaction | Calculated Energy (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| [Emim]Br (liquid) | H-bond Enthalpy | ~1.4 | Empirical Correlation from QC | nih.govresearchgate.net |

| [Emim]₂Br⁺ (gas) | H-bond Enthalpy | 5.6 | Empirical Correlation from QC | nih.govresearchgate.net |

| T-[C₈mim]⁺-2Br⁻ | Binding Energy (E_B) | -19.03 (-79.67 kJ/mol) | DFT (M06-2X) | mdpi.com |

Thermodynamic Modeling and Prediction of System Behavior

Thermodynamic models are essential for correlating experimental data and predicting the phase behavior and properties of ionic liquid systems, which is crucial for process design and optimization.

Models such as the Pitzer-Debye-Hückel (PDH) and the electrolyte Perturbed-Chain Statistical Associating Fluid Theory (ePC-SAFT) have been successfully applied to systems containing 1-alkyl-3-methylimidazolium bromides. sciety.orgresearchgate.net For instance, a study on [BMIM][Br] and [HMIM][Br] in water-ethanol mixtures used the PDH model to correlate apparent molar volume and isentropic compressibility. sciety.orgresearchgate.net The ePC-SAFT model was found to predict density and speed of sound with high accuracy in these mixed solvents, with binary interaction parameters highlighting the complex ion-solvent interactions. sciety.orgresearchgate.net

The Jones-Dole model is another tool used to elucidate viscosity data, revealing information about ion-ion and ion-solvent interactions. sciety.orgresearchgate.net For [BMIM][Br] in water, this model indicated strong ion-ion interactions and a "structure-making" effect. sciety.orgresearchgate.net Furthermore, thermodynamic functions derived from experimental data, such as density and viscosity, are used to gain a quantitative understanding of the intermolecular interactions in binary liquid systems, for example, in mixtures of [BMIM][Br] and isopropyl alcohol. sphinxsai.com Adiabatic calorimetry has been used to measure heat capacities and enthalpies of phase transitions for a series of 1-alkyl-3-methylimidazolium bromide ionic liquids, with the resulting thermodynamic properties calculated over a wide temperature range. researchgate.netnist.gov

Computational Fluid Dynamics (CFD) Modeling for Process Optimization

Computational Fluid Dynamics (CFD) is a powerful simulation tool used to model fluid flow, heat transfer, and mass transfer in chemical reactors, enabling the optimization of synthesis processes for ionic liquids. researchgate.netijcce.ac.irozonetech.com

Advanced Applications in Chemical and Material Sciences

Catalysis and Reaction Media in Organic Synthesis

1-Methylimidazolium (B8483265) bromide and its derivatives, such as 1-butyl-3-methylimidazolium bromide ([BMIM][Br]), have proven to be highly effective as both catalysts and reaction media in a multitude of organic reactions. chemrevlett.comtci-thaijo.org Their ability to stabilize reaction intermediates and influence reaction pathways has led to the development of more efficient and environmentally friendly synthetic protocols.

Heck Reactions

The Heck reaction, a cornerstone of carbon-carbon bond formation, has been shown to proceed with markedly higher efficiency in 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) compared to other ionic liquids like its tetrafluoroborate (B81430) counterpart. acs.orgresearchgate.net This enhanced reactivity is attributed to the in situ formation of N-heterocyclic carbene (NHC) complexes of palladium, such as [PdBr(µ-Br)(bmiy)]2 and [PdBr2(bmiy)2], which have been isolated and identified as active catalysts in the reaction. acs.orgresearchgate.net The use of [BMIM][Br] as a solvent allows for the reaction of less reactive aryl bromides with styrene (B11656) to produce stilbenes in high yields, even without the addition of phosphine (B1218219) ligands. tcichemicals.com

Studies have also demonstrated that the combination of microwave irradiation with [BMIM][Br] as the solvent dramatically accelerates the Heck reaction, achieving high conversions in a fraction of the time required by conventional heating methods. vjs.ac.vn The reaction rate is influenced by the alkyl chain length of the imidazolium (B1220033) cation, with shorter chains like in [BMIM][Br] leading to higher rates. vjs.ac.vnvjs.ac.vn

Table 1: Comparison of Solvents in the Heck Reaction

| Solvent | Reactivity/Efficiency | Key Findings |

|---|---|---|

| 1-Butyl-3-methylimidazolium bromide ([BMIM][Br]) | High | Forms active palladium-NHC complexes in situ, enabling high yields with less reactive substrates. acs.orgresearchgate.nettcichemicals.com |

| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | Lower than [BMIM][Br] | Less efficient in promoting the Heck reaction. acs.orgresearchgate.net |

| Conventional Organic Solvents (e.g., DMF, acetonitrile) | Variable | Often require phosphine ligands and more reactive aryl iodides. tcichemicals.com |

Stetter Reactions

In the realm of Stetter reactions, which are crucial for the formation of 1,4-dicarbonyl compounds, 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) serves as both a solvent and a precatalyst. researchgate.netasianpubs.org In the presence of a base like sodium hydroxide, an N-heterocyclic carbene (NHC) is generated in situ from the imidazolium salt, which then acts as the true catalyst for the reaction between aromatic aldehydes and Michael acceptors. asianpubs.org While effective, this reaction can sometimes be accompanied by benzoin (B196080) condensation as a side reaction. asianpubs.org The use of imidazolium-based ionic liquids provides a suitable medium for this transformation, and while the solvent can be recycled, recycling the thiazolium salt catalysts used in some variations has proven challenging. researchgate.net

Aldol (B89426) Condensations and Cyclization Reactions

Ionic liquids, including 1-methylimidazolium bromide derivatives, have been successfully employed in aldol condensation reactions. uobabylon.edu.iq These reactions are fundamental for forming carbon-carbon bonds. uobabylon.edu.iq While the conversion rates in ionic liquids can be comparable to those in aqueous media, the selectivity can sometimes be lower due to side reactions arising from the high solubility of the product in the ionic liquid. tcichemicals.com In intramolecular aldol condensations, which lead to cyclic products, the reaction proceeds through the formation of various enolates, with the ketone-derived enolate typically adding to the aldehyde group. uobabylon.edu.iq

Synthesis of Diversified Dispiroheterocycles

A simple, efficient, and environmentally friendly domino protocol for synthesizing a variety of dispiroheterocycles has been developed using 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) as both a solvent and a catalyst. chemrevlett.comchemrevlett.com This method involves a multicomponent reaction of isatins, 6-amino-2-thiouracil/6-aminouracil/2-amino-1,3,4-thiadiazole, and p-toluidine (B81030) at room temperature. chemrevlett.com This approach offers excellent yields in short reaction times and avoids the need for chromatographic separation. chemrevlett.com The synthesis of other dispiroheterocyclic hybrids has also been achieved through a 1,3-dipolar cycloaddition strategy in [BMIM][Br]. researchgate.netsemanticscholar.org

Lewis Acid-Ionic Liquid Catalytic Systems (e.g., AlCl₃/[BMIM][Br])

The combination of Lewis acids, such as aluminum chloride (AlCl₃), with this compound-based ionic liquids creates powerful catalytic systems. dtu.dk These systems are particularly effective in Friedel-Crafts alkylation reactions. rsc.org For instance, the synthesis of 1-phenyl-1-ortho-xylene ethane (B1197151) (PXE) from ortho-xylene and styrene is significantly more efficient using AlCl₃ in 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) as a catalyst compared to conventional catalysts like sulfuric acid or AlCl₃ in [BMIM][Cl]. rsc.org The acidity and catalytic activity of these systems can be tuned by altering the molar ratio of the Lewis acid to the ionic liquid. rsc.org Increasing the mole fraction of AlCl₃ in [BMIM][Br] leads to higher conversion rates in the alkylation reaction. rsc.org

Table 2: Catalyst Performance in the Synthesis of 1-Phenyl-1-ortho-xylene ethane

| Catalyst System | Yield | Reference |

|---|---|---|

| AlCl₃/[BMIM][Br] | 99% | rsc.org |

| AlCl₃/[BMIM][Cl] | 73% | rsc.org |

| H₂SO₄ | 56% | rsc.org |

The conductivity of these AlCl₃/ionic liquid systems is also dependent on the molar ratio, with a maximum conductivity observed at a specific ratio, which for AlCl₃/[BMIM][Br] is approximately 1.0:1. researchgate.net

Heterogeneous Catalysis with Immobilized this compound

To enhance recyclability and ease of separation, this compound can be immobilized on solid supports to create heterogeneous catalysts. mdpi.com A notable example involves the immobilization of polyethylene (B3416737) glycol-substituted this compound onto the surface of Fe₃O₄ magnetic nanoparticles. benthamdirect.comingentaconnect.com This creates a powerful and recyclable heterogeneous phase-transfer catalyst. benthamdirect.comingentaconnect.com This magnetic nanocatalyst has been successfully used in the one-pot, three-component synthesis of 2-amino-3-cyano-4H-pyrans from aryl aldehydes, malononitrile, and 1,3-dicarbonyl compounds. benthamdirect.comingentaconnect.com The catalyst can be easily recovered using a magnet and reused multiple times without a significant loss in its catalytic activity. benthamdirect.comingentaconnect.com

Influence of this compound on Reaction Mechanism and Yield

The imidazolium cation's ability to form complexes with metal ions is a key aspect of its catalytic activity in certain reactions. In organic synthesis, [MMIM][Br] has been shown to enhance the rates of various transformations, such as alkylation, acylation, and polymerization, due to its ability to dissolve a wide range of both polar and nonpolar compounds.

A notable example of its catalytic influence is in the synthesis of 5-hydroxymethylfurfural (B1680220) (5-HMF), a valuable platform chemical, from carbohydrates. When functionalized with zeolites, this compound has demonstrated enhanced catalytic activity, achieving yields of up to 80% for 5-HMF from fructose. The bromide anion itself plays a crucial role in facilitating certain reactions. For instance, in nucleophilic substitution reactions, the bromide anion in ionic liquids like 1-butyl-3-methylimidazolium bromide has been shown to be more effective than chloride-based counterparts in reactions that proceed through polar intermediates.

The effectiveness of imidazolium-based ionic liquids in catalysis is also influenced by the solvent environment. Studies on the synthesis of 1-hexyl-3-methylimidazolium (B1224943) bromide have shown that polar aprotic solvents increase the reaction rate, with the solvent's dipolarity/polarizability having the most significant positive effect. ku.edu Conversely, polar protic solvents can hinder the reaction by forming hydrogen bonds with the nitrogen atom of the 1-methylimidazole (B24206), thereby inhibiting its nucleophilic attack. ku.edu

In the context of specific organic reactions, such as the catalyst-free synthesis of quinoxaline (B1680401) derivatives, the choice of the anion in the imidazolium ionic liquid significantly impacts the yield. In a comparative study, 1-butyl-3-methylimidazolium bromide provided the highest yield (95%) compared to its chloride (88%) and iodide (84%) analogs under the same reaction conditions. researchgate.net This highlights the direct participation of the bromide anion in the reaction mechanism, leading to improved yields.

Table 1: Effect of Anion in 1-Butyl-3-methylimidazolium-based Ionic Liquid on Quinoxaline Synthesis Yield

| Entry | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | [bmim]Br | 30 | 95 |

| 2 | [bmim]Cl | 30 | 88 |

| 3 | [bmim]I | 30 | 84 |

Data sourced from a study on the catalyst-free synthesis of quinoxaline derivatives. researchgate.net

Biomass Conversion and Lignocellulosic Deconstruction

The deconstruction of lignocellulosic biomass, a complex matrix of cellulose (B213188), hemicellulose, and lignin (B12514952), is a critical step in the production of biofuels and platform chemicals. nih.govjuniperpublishers.com Imidazolium-based ionic liquids, including those with a bromide anion, have emerged as effective solvents for this purpose due to their ability to disrupt the intricate network of hydrogen bonds within the biomass structure. nih.govrsc.org The dissolution process is facilitated by the strong hydrogen-bonding basicity of anions like bromide, which can effectively break down the interactions in the lignocellulosic matrix. nih.gov

The cation and anion of the ionic liquid both play a role in the dissolution process. The imidazolium cation, with its aromatic ring, can interact with the aromatic moieties of lignin through π-π stacking, while the anion, such as bromide, forms hydrogen bonds with the hydroxyl groups of cellulose and hemicellulose. nih.govfrontiersin.org This dual interaction mechanism facilitates the separation of the biomass components.

Pretreatment of Lignocellulosic Biomass (e.g., Water Hyacinth)

Water hyacinth, an abundant and problematic aquatic weed, is a promising lignocellulosic feedstock due to its high cellulose and hemicellulose content and relatively low lignin content. nih.govfrontiersin.org Pretreatment of water hyacinth with imidazolium-based ionic liquids has been shown to be an effective method for its deconstruction. nih.govfrontiersin.orgnih.gov

A study involving the pretreatment of water hyacinth with various 1-alkyl-3-methylimidazolium bromides demonstrated that 1-ethyl-3-methylimidazolium (B1214524) bromide ([Emim][Br]) was the most efficient in biomass conversion. nih.govfrontiersin.org The effectiveness of the pretreatment is often evaluated by the change in the crystallinity index of the biomass and the extent of lignin removal. After treatment with [Emim][Br], the crystallinity index of the water hyacinth biomass increased, indicating a partial removal of amorphous components like hemicellulose and lignin. nih.gov

Hydrolysis of Cellulose and Hemicellulose

The hydrolysis of cellulose and hemicellulose into fermentable sugars is a key step in biofuel production. Pretreatment with ionic liquids can significantly enhance the efficiency of this hydrolysis. By dissolving the biomass, ionic liquids make the cellulose and hemicellulose more accessible to enzymes or acid catalysts. sciengine.comresearchgate.net

The use of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) as a pretreatment solvent for wheat straw has been shown to significantly improve the enzymatic hydrolysis rate. The hydrolysis rate of treated wheat straw reached 70.37%, whereas the rate for water-treated straw was only 42.78% under the same conditions. sciengine.com This improvement is attributed to a decrease in the degree of polymerization of cellulose and hemicellulose and a reduction in cellulose crystallinity. sciengine.com The band at 897 cm⁻¹ in the FTIR spectra, which corresponds to the amorphous nature of cellulose, was less intense in water hyacinth biomass pretreated with 1-ethyl-3-methylimidazolium bromide and 1-ethyl-2,3-dimethylimidazolium (B13442263) bromide compared to untreated biomass, indicating a structural change that facilitates hydrolysis. nih.gov

Lignin Solubilization and Removal

Lignin is a complex aromatic polymer that acts as a barrier to the enzymatic hydrolysis of cellulose and hemicellulose. rsc.org Its removal or solubilization is a primary goal of biomass pretreatment. Imidazolium-based ionic liquids are effective in dissolving lignin. The dissolution mechanism involves the interaction of the imidazolium cation's aromatic ring with the aromatic structures in lignin via π-π stacking, while the anion contributes through hydrogen bonding. nih.govfrontiersin.org

In the pretreatment of water hyacinth, 1-ethyl-3-methylimidazolium bromide ([Emim][Br]) was found to be particularly effective, leading to a lignin removal of 12.77%. nih.govfrontiersin.org This was determined by analyzing the decrease in the intensity of the lignin-associated peak at 1510 cm⁻¹ in the FTIR spectrum of the treated biomass. nih.gov The ability of the ionic liquid to solubilize lignin is influenced by the properties of both the cation and the anion.

Table 2: Lignin Removal from Water Hyacinth using Imidazolium Bromide Ionic Liquids

| Ionic Liquid | Lignin Removal (%) |

|---|---|

| 1-ethyl-3-methylimidazolium bromide ([Emim][Br]) | 12.77 |

| 1-ethyl-2,3-dimethylimidazolium bromide ([Edmim][Br]) | 10.74 |

Data sourced from a study on water hyacinth biomass deconstruction. nih.govfrontiersin.org

Catalytic Systems for Biomass Conversion (e.g., NiCl₂/[BMIM][Br])

Catalytic systems combining metal salts with ionic liquids have shown promise in enhancing the conversion of lignocellulosic biomass. A system using nickel chloride (NiCl₂) in conjunction with 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) has been investigated for the liquefaction of sawdust in ethanol (B145695). researchgate.net This catalytic system led to a significant increase in both sawdust conversion (83.11%) and liquid yield (52.38%). researchgate.net

The analysis of the ionic liquid-Ni-based catalyst indicated a coordination interaction between the ionic liquid and the nickel chloride, which is believed to be favorable for feedstock conversion and for improving the quality of the resulting bio-oil. researchgate.net This catalytic system was found to promote the cracking of sawdust into smaller compounds. Furthermore, the use of the [BMIM][Br]/NiCl₂ system resulted in enhanced dehydration and decarboxylation reactions, as indicated by a lower oxygen-to-carbon ratio in the products. It also achieved the highest hydrogen-to-carbon ratio, suggesting an improvement in the hydrogenation reaction. researchgate.net

Role of Alkyl Chain Length and Anions in Biomass Deconstruction

The structure of the ionic liquid, particularly the alkyl chain length on the imidazolium cation and the nature of the anion, plays a crucial role in its effectiveness for biomass deconstruction. nih.govrsc.org For imidazolium-based ionic liquids with a common bromide anion used in the pretreatment of water hyacinth, a shorter alkyl chain on the cation was found to be more effective. nih.govfrontiersin.org

1-ethyl-3-methylimidazolium bromide ([Emim][Br]), with a two-carbon alkyl chain, showed the highest efficiency in biomass conversion. nih.govfrontiersin.org As the alkyl chain length increases (e.g., in 1-butyl-3-methylimidazolium bromide, 1-hexyl-3-methylimidazolium bromide), the efficiency of lignin dissolution decreases. frontiersin.org This is attributed to steric hindrance from the longer alkyl chains, which impedes the interaction of the imidazolium cation with the lignin surface. frontiersin.org Consequently, a smaller pendant alkyl chain length leads to a greater binding of the ionic liquid to the biomass surface and more effective lignin dissolution. frontiersin.org The anion's role is also critical, with basic anions like bromide being effective at disrupting the hydrogen-bonding network in lignocellulose. nih.gov

Carbon Dioxide (CO₂) Capture and Conversion Technologies

This compound and its derivatives have emerged as significant compounds in the development of technologies aimed at capturing and converting carbon dioxide (CO₂). Their unique properties as ionic liquids (ILs), such as negligible vapor pressure, thermal stability, and tunable structure, make them suitable for various stages of CO₂ mitigation processes.

Physical Sorption of CO₂ in this compound-Based Systems

The capture of CO₂ through physical sorption in ionic liquids is a process governed by gas solubility, where the CO₂ molecules dissolve in the liquid without a chemical reaction. In systems based on this compound, the primary mechanism of CO₂ uptake is physisorption. The solubility of CO₂ in imidazolium-based ILs is influenced by factors such as pressure and temperature; solubility typically increases with rising pressure and decreases with higher temperatures.

Research comparing various imidazolium-based ionic liquids has shown that the nature of the anion plays a dominant role in the physical solubility of CO₂. Studies indicate that for a given cation, such as 1-alkyl-3-methylimidazolium, the CO₂ solubility follows a trend where anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) show significantly higher affinity for CO₂ than halide anions. asianpubs.orgresearchgate.net Within the halides, the bromide anion ([Br]⁻) generally results in lower CO₂ solubility compared to chloride ([Cl]⁻). publish.csiro.au This suggests that while this compound can physically absorb CO₂, its capacity is modest compared to other ionic liquid configurations. The interaction is primarily based on the free volume within the ionic liquid, where larger free volumes can accommodate more gas molecules. utp.edu.my

Chemisorption Mechanisms in Functionalized this compound Derivatives

To dramatically enhance CO₂ capture capacity, derivatives of this compound are functionalized to enable chemical absorption (chemisorption). A common strategy is to tether an amine group to the imidazolium cation, creating a task-specific ionic liquid (TSIL). semanticscholar.org An example is 1-(3-aminopropyl)-3-methylimidazolium bromide.

The mechanism involves a reversible chemical reaction between the amine group and CO₂. Typically, two moles of the amine-functionalized cation react with one mole of CO₂ to form a carbamate (B1207046) salt, as shown in the proposed reaction scheme. gac.edu This chemical interaction allows the TSIL to capture CO₂ with much higher efficiency than through physical sorption alone. The molar uptake of CO₂ in such systems can approach a 0.5 ratio relative to the moles of the TSIL, a capacity comparable to traditional aqueous amine solutions like monoethanolamine (MEA). asianpubs.orggac.edu A key advantage of these TSILs is their negligible vapor pressure, which prevents the loss of the capture agent into the gas stream. gac.edu The captured CO₂ can be released by heating the ionic liquid, allowing the TSIL to be recycled for multiple capture cycles with no significant loss in efficiency. asianpubs.orggac.edu

| Ionic Liquid Type | Capture Mechanism | Theoretical Molar Uptake (CO₂:IL) | Key Feature | Reference |

|---|---|---|---|---|

| Amine-Appended Imidazolium Cation | Chemisorption (Carbamate Formation) | ~0.5 : 1 | Reversible, high efficiency, recyclable | asianpubs.orggac.edu |

| Dual Amino-Functionalized Phosphonium IL | Chemisorption | ~1 : 1 | Higher capacity due to two amine groups | asianpubs.org |

| Amino Acid-Based ILs (e.g., [P₆₆₆₁₄][Pro]) | Chemisorption | 1 : 1 | Reacts in a 1:1 stoichiometry | asianpubs.org |

Electrochemical Conversion of CO₂ (e.g., to HCOOH, CO)

This compound and its functionalized derivatives also serve as effective electrolytes and co-catalysts in the electrochemical reduction of CO₂ into valuable chemicals. The ionic liquid's role is multifaceted: it can increase CO₂ solubility in the electrolyte, activate the CO₂ molecule, and stabilize reaction intermediates, thereby lowering the energy barrier for conversion. mdpi.comoup.com

A notable application is the conversion of CO₂ to formic acid (HCOOH). In a photoelectrochemical (PEC) system, an aqueous solution of 1-aminopropyl-3-methylimidazolium bromide functions as both the CO₂ absorbent and the electrolyte. mdpi.comnih.gov This integrated capture and conversion system demonstrates high efficiency, achieving a Faradaic efficiency for formic acid production as high as 94.1% at an applied voltage of 1.7 V. nih.gov The imidazolium-based IL is critical in promoting the conversion to formic acid while suppressing the competing hydrogen evolution reaction. nih.gov

Similarly, imidazolium-based ILs are used to selectively produce carbon monoxide (CO). Studies on various imidazolium ILs have shown that the structure of the cation, particularly the substituent at the C2 position of the imidazole (B134444) ring, can direct the reaction pathway. diva-portal.org By modifying the cation, the product selectivity can be switched between formic acid and CO. diva-portal.org For instance, when using 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF₆]), formic acid is the main product, but switching to an IL with a methylated C2 position ([BMMIM][PF₆]) results in nearly 100% CO production. diva-portal.org This highlights the tunability of these ILs in directing the outcome of CO₂ electroreduction.

| Ionic Liquid/System | Product | Faradaic Efficiency (FE) | Catalyst/Electrode | Reference |

|---|---|---|---|---|

| 1-aminopropyl-3-methylimidazolium bromide | Formic Acid (HCOOH) | 94.1% | Composite Photoanode | nih.gov |

| 1-butyl-3-methylimidazolium bromide (BMIMBr) | Ethanol | 49% | Copper Nanofoam | researchgate.net |

| 1-ethyl-3-methylimidazolium tetrafluoroborate ([Emim]BF₄) | Carbon Monoxide (CO) | 96% | Ag | oup.com |

| 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) | Formic Acid (HCOOH) | 99.7% | Ag foil | diva-portal.org |

| 1-butyl-2,3-dimethylimidazolium hexafluorophosphate ([BMMIM][PF₆]) | Carbon Monoxide (CO) | 98.9% | Ag foil | diva-portal.org |

Role of Cation and Anion Structure in CO₂ Absorption

The efficiency of CO₂ absorption in ionic liquids is intrinsically linked to the molecular structure of their constituent ions. Both the cation and anion of this compound-based systems play distinct roles.

Anion Effect: The anion is widely considered to have the most significant impact on the physical solubility of CO₂. asianpubs.orgsemanticscholar.org Interactions between CO₂ (a Lewis acid) and the anion (a Lewis base) are a primary factor. For imidazolium-based ILs, anions with high fluorine content, such as bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻), exhibit the highest CO₂ solubility. researchgate.net In contrast, halide anions have a weaker interaction with CO₂. Comparative studies have shown that CO₂ solubility in 1-alkyl-3-methylimidazolium-based ILs with different anions increases in the order: [Br]⁻ < [Cl]⁻ < [SCN]⁻. publish.csiro.au Therefore, the bromide anion in this compound contributes to a relatively modest physical absorption capacity compared to other ILs.

Cation Effect: The cation's structure, while generally having a secondary effect on physical solubility compared to the anion, is still influential. asianpubs.orgsemanticscholar.org One key factor is the length of the alkyl chain attached to the imidazolium ring. Increasing the alkyl chain length (e.g., from methyl to butyl or hexyl) tends to slightly increase CO₂ solubility. publish.csiro.ausemanticscholar.orgresearchgate.net This is often attributed to an increase in the free volume within the ionic liquid, as longer alkyl chains decrease the packing efficiency and molar density of the IL, creating more space to accommodate CO₂ molecules. utp.edu.myresearchgate.net However, this effect can be counteracted by other factors, and some studies have found the influence of alkyl chain length to be minimal. acs.org The primary role of the cation becomes crucial in chemisorption, where functional groups like amines are appended to it to chemically bind CO₂. researchgate.netsemanticscholar.org

Hybrid Ionic Liquid Systems for Enhanced CO₂ Capture

To overcome the limitations of pure ionic liquids, such as high viscosity or cost, and to improve capture efficiency, hybrid systems incorporating this compound or its derivatives are being developed. These systems combine the ionic liquid with other materials to leverage the strengths of each component.

Supported Ionic Liquid Membranes (SILMs) and Mixed Matrix Membranes (MMMs): In this strategy, the ionic liquid is immobilized within the pores of a solid support (like a polymer membrane) or blended into a polymer matrix. nih.gov For example, 1-(3-aminopropyl)-3-methylimidazolium bromide has been used in conjunction with graphene oxide to create a mixed matrix membrane for CO₂/N₂ separation. nih.gov These hybrid materials confine the IL, preventing its loss while utilizing its high CO₂ selectivity.

IL-Functionalized Adsorbents: this compound derivatives can be chemically grafted onto or physically confined within porous solid materials like zeolites or silica. dtu.dkrsc.orgacs.org A "ship-in-a-bottle" synthesis strategy has been used to encapsulate amine-functionalized imidazolium bromide within NaY zeolite supercages. acs.org These solid adsorbents exhibit excellent CO₂ capture capacity and stability, combining the high surface area of the solid with the chemical reactivity of the functionalized IL. acs.org